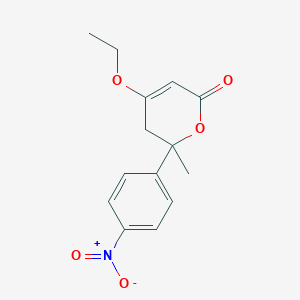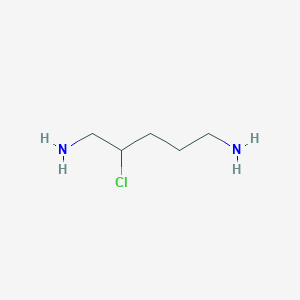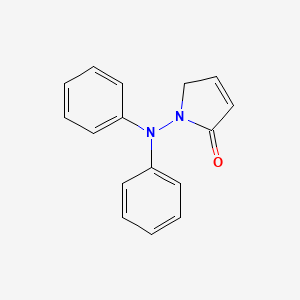
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine: is a compound that combines the structural features of benzene-1,2,4,5-tetracarboxylic acid and 2-pyridin-4-ylpyridineIt is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . 2-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its coordination chemistry applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzene-1,2,4,5-tetracarboxylic acid: can be synthesized by the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate in an alkaline medium.
2-pyridin-4-ylpyridine: can be synthesized through a coupling reaction of 4-bromopyridine with 2-pyridylboronic acid using a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods:
- Industrial production of benzene-1,2,4,5-tetracarboxylic acid involves the catalytic oxidation of durene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts .
- 2-pyridin-4-ylpyridine is produced industrially through similar coupling reactions, often using continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride derivative.
Substitution: 2-pyridin-4-ylpyridine can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Palladium catalysts, boronic acids, Suzuki coupling conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.
Reduction: Benzene-1,2,4,5-tetracarboxylic alcohol.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Benzene-1,2,4,5-tetracarboxylic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
- 2-pyridin-4-ylpyridine is used in coordination chemistry to form complexes with transition metals .
Biology:
- These compounds are used in the design of bioinorganic complexes for studying metal-protein interactions .
Medicine:
- Potential applications in drug delivery systems due to their ability to form stable complexes with metals .
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
870554-41-9 |
|---|---|
Molekularformel |
C20H14N2O8 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
benzene-1,2,4,5-tetracarboxylic acid;2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C10H6O8/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
AUMJLXDFNMNBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)




